

# In-depth Technical Guide: The Elusive Identity of LEI-101

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive search for the chemical compound designated as **LEI-101** has yielded no specific entity corresponding to this identifier in publicly accessible scientific databases and literature. This suggests that "**LEI-101**" may be a proprietary internal code, a misnomer, or a compound not yet disclosed in the public domain.

While a detailed technical guide on the chemical structure, properties, and biological activity of a specific molecule named **LEI-101** cannot be provided, this report will summarize the findings of the extensive search and discuss other similarly designated compounds to offer context for researchers, scientists, and drug development professionals.

## **Search Synopsis**

Initial and subsequent targeted searches for "**LEI-101** chemical structure," "**LEI-101** chemical properties," "**LEI-101** compound," and related queries did not retrieve any relevant results for a distinct chemical substance. The search results did, however, highlight other interpretations of "LEI" and "101":

- Legal Entity Identifier (LEI): A significant number of results referred to "LEI" as a "Legal Entity Identifier," a 20-character alphanumeric code used to identify legally distinct entities that engage in financial transactions[1].
- Brazilian Law (Lei 101): Several results pointed to "Lei 101," which is the Fiscal Responsibility Law in Brazil[2][3][4][5][6][7][8].



# **Analysis of Compounds with a "-101" Designator**

To provide a broader context, the search investigated other research compounds ending in "-101." This analysis reveals a common nomenclature practice in drug development but underscores the lack of information on a specific "**LEI-101**."



| Compound Name | Description                                                                                                                                                                                                                                                                               | Therapeutic Area       |
|---------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------|
| MLS-101       | An investigational drug for which safety and efficacy have been studied in patients with uncontrolled hypertension[9].                                                                                                                                                                    | Cardiovascular         |
| PLM-101       | A novel and potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene. It is derived from the traditional Chinese medicine indigo naturalis and is being investigated for the treatment of acute myeloid leukemia (AML)[10]. | Oncology               |
| LBR-101       | A humanized monoclonal antibody that targets the calcitonin gene-related peptide (CGRP) receptor. It has been evaluated for its safety and tolerability in the context of migraine treatment[11].                                                                                         | Neurology              |
| ULK-101       | A potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). It is a research tool used to study the role of autophagy in various cellular processes, including cancer cell survival[12][13].                                                                    | Research Tool/Oncology |

## **Logical Workflow of the Search for LEI-101**

The following diagram illustrates the logical progression of the search and its outcomes.





Click to download full resolution via product page

Figure 1: Search and analysis workflow for the identification of LEI-101.

### **Conclusion for Researchers**

The absence of public data on **LEI-101** prevents the creation of a detailed technical guide. Researchers, scientists, and drug development professionals seeking information on this specific compound should consider the following possibilities:

- Internal Designation: "LEI-101" may be an internal code used by a pharmaceutical or biotechnology company that has not yet been publicly disclosed. Information may become available through future publications, patent filings, or conference presentations.
- Typographical Error: It is possible that "LEI-101" is a misspelling of another compound's name. Verifying the original source of the designation is recommended.



 Discontinued Program: The research program for LEI-101 may have been discontinued before any public disclosure.

Until further information becomes available, a comprehensive technical guide on the chemical structure and properties of **LEI-101** cannot be compiled. It is recommended to monitor scientific literature and patent databases for any future disclosures related to this identifier.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. workiva.com [workiva.com]
- 2. researchgate.net [researchgate.net]
- 3. O impacto ex-post da Lei de Responsabilidade Fiscal nº101/2000 nas finanças dos estados brasileiros – ScienceOpen [scienceopen.com]
- 4. Lcp101 [planalto.gov.br]
- 5. www2.camara.leg.br [www2.camara.leg.br]
- 6. Lei de Responsabilidade Fiscal Tesouro Nacional [gov.br]
- 7. Portal da Câmara dos Deputados [www2.camara.leg.br]
- 8. Lei Complementar N° 101 DE 04/05/2000 Federal LegisWeb [legisweb.com.br]
- 9. trial.medpath.com [trial.medpath.com]
- 10. PLM-101 is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of LBR-101, a humanized monoclonal antibody that blocks the binding of CGRP to its receptor: Results of the Phase 1 program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]



• To cite this document: BenchChem. [In-depth Technical Guide: The Elusive Identity of LEI-101]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2972837#lei-101-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com